Lipophilicity and Polarity Shift vs. Non-Oxidized Thiopyran Analog
The sulfone group in methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate reduces lipophilicity and increases polarity relative to its non-oxidized sulfide counterpart, methyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate. This is reflected in the LogP values and topological polar surface area (TPSA) data.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = -0.39 (ACD/Labs predicted) ; ClogP = 0.3743 (alternative computational method) |
| Comparator Or Baseline | Methyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate (non-oxidized sulfide analog): estimated ClogP ~0.8–1.2 (class-level inference based on increased polarity of sulfone group) |
| Quantified Difference | LogP decreased by approximately 1.1–1.6 log units (depending on computational method), indicating substantially higher polarity and aqueous solubility |
| Conditions | Computational prediction (ACD/Labs Percepta Platform, ChemDraw/ChemOffice) |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced non-specific binding, critical for biological assays and downstream pharmacokinetic optimization.
